molecular formula C11H16N2O6 B12318946 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione

Cat. No.: B12318946
M. Wt: 272.25 g/mol
InChI Key: RSMISTTWWXJOOG-UHFFFAOYSA-N
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Description

5-Methoxymethyl-2’-deoxyuridine is a synthetic nucleoside analog with significant antiviral properties. It is structurally similar to thymidine, a natural nucleoside, but features a methoxymethyl group at the 5-position of the uracil ring. This modification enhances its antiviral activity, particularly against herpes simplex virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxymethyl-2’-deoxyuridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for 5-Methoxymethyl-2’-deoxyuridine are similar to laboratory synthesis but are scaled up. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Methoxymethyl-2’-deoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methoxymethyl-2’-deoxyuridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxymethyl-2’-deoxyuridine involves:

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2’-deoxyuridine: Another nucleoside analog with antiviral properties.

    Cytosine Arabinoside: A nucleoside analog used in cancer therapy.

    Adenine Arabinoside: An antiviral nucleoside analog.

Uniqueness

5-Methoxymethyl-2’-deoxyuridine is unique due to its methoxymethyl group, which enhances its antiviral activity and selectivity. Unlike other nucleoside analogs, it exhibits minimal toxicity to host cells and can be used in combination with other antiviral agents for synergistic effects .

Properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6/c1-18-5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)19-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMISTTWWXJOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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